3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3-chlorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the target compound.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
3-(4-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the chlorine atom on the phenyl ring.
3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a bromine atom instead of chlorine.
3-(3-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the pyridyl group.
Properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVGFVKYIHYARN-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=NC=C3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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